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Cat. No.: B13913276

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAS) has revolutionized the treatment of Hepatitis C
Virus (HCV) infection, with non-structural protein 5A (NS5A) inhibitors being a cornerstone of
many successful regimens. These inhibitors are highly potent, pangenotypic, and generally
well-tolerated. Understanding their pharmacokinetic (PK) profiles is crucial for optimizing dosing
strategies, predicting drug-drug interactions, and ensuring therapeutic efficacy. This guide
provides a comparative analysis of the pharmacokinetic properties of three novel NS5A

inhibitors: ombitasvir, pibrentasvir, and ruzasvir, supported by experimental data from clinical
trials.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of ombitasvir,
pibrentasvir, and ruzasvir in humans. These parameters are essential for comparing the
absorption, distribution, metabolism, and excretion (ADME) characteristics of these potent
antiviral agents.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13913276?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Pharmacokinetic
Parameter

Ombitasvir

Pibrentasvir

Ruzasvir

Time to Maximum
Plasma Concentration

(Tmax)

4.6 - 5.5 hours
(multiple doses)[1]

Not explicitly stated

~3 hours (single dose,
fasted)[2]

Maximum Plasma

Concentration (Cmax)

Dose-dependent[1]

110 ng/mL (non-
cirrhotic HCV-infected

subjects)

Subject to a ~26%
decrease when co-
administered with

bemnifosbuvir[2]

Area Under the Curve
(AUC)

Dose-dependent,
linear

pharmacokinetics[1]

1430 ng-h/mL (non-
cirrhotic HCV-infected

subjects)

Subject to a ~23%
decrease when co-
administered with

bemnifosbuvir[2]

Plasma Half-life (t%2)

25 - 34 hours (multiple
doses)[1]

13 hours (non-cirrhotic
HCV-infected

subjects)

Long half-life,
supports once-daily

dosing[2]

Bioavailability

Absolute
bioavailability of 48%
(co-formulated with

paritaprevir/ritonavir)

[1]

Increases 3-fold when
given with glecaprevir.
Food increases

exposure by 40-53%.

Food delays Tmax by
up to 2 hours and
increases exposure by
up to 63%][2]

Protein Binding

>99.9%

>99.9%

Not explicitly stated

Metabolism

Predominantly by
amide hydrolysis
followed by oxidative

metabolism[1]

Not metabolized[1]

Substrate of
CYP3A[2]

Excretion

Primarily in feces
(90.2% of
administered dose),
with 87.8% as
unchanged drug.
Minimal renal
excretion (1.9%).[1]

Biliary-fecal excretion
(96.6% in feces)[1]

Not explicitly stated
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Minimal (~50-70%
) ] 25% to 35% (steady o
Accumulation following 10 days of Not explicitly stated
) state by day 5)
dosing)[1]

Experimental Protocols

The pharmacokinetic parameters presented in this guide are derived from Phase 1 and Phase
2 clinical trials. While specific, detailed protocols are proprietary, the general methodologies
employed in these studies are standardized and follow regulatory guidelines from agencies like
the U.S. Food and Drug Administration (FDA).

General Phase 1 Single and Multiple Ascending Dose
(SAD/MAD) Study Design

A typical Phase 1 study to evaluate the pharmacokinetics of a novel NS5A inhibitor involves the
following steps:

o Subject Recruitment: Healthy volunteers are recruited after providing informed consent.
Inclusion and exclusion criteria are strictly followed to ensure subject safety and data
integrity.

e Dosing:

o Single Ascending Dose (SAD): Subjects are divided into cohorts, with each cohort
receiving a single, escalating dose of the investigational drug.

o Multiple Ascending Dose (MAD): Following the SAD phase, new cohorts of subjects
receive multiple doses of the drug over a set period (e.g., 7-14 days) to assess steady-
state pharmacokinetics and accumulation.

o Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before
and after drug administration. A typical sampling schedule might be: pre-dose (0 hour), and
thenat 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for SAD studies. For MAD
studies, sampling occurs at similar intervals after the first and last doses, with additional
trough concentration measurements before each dose.
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Food Effect Assessment: A crossover study design is often employed where subjects receive
the drug under both fasted and fed conditions to evaluate the impact of food on drug
absorption.

Drug-Drug Interaction (DDI) Studies: To assess the potential for interactions with other
medications, the NS5A inhibitor is co-administered with known inhibitors or inducers of
relevant metabolic enzymes (e.g., CYP3A4) or transporters.

Bioanalytical Method for Plasma Concentration
Quantification

The concentration of the NS5A inhibitor and its metabolites in plasma samples is typically

determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[3] The validation of this method is conducted in accordance with FDA guidelines and

includes the assessment of:[4][5]

Selectivity and Specificity: Ensuring the method can accurately measure the analyte without
interference from endogenous plasma components.

Accuracy and Precision: Determining the closeness of the measured values to the true
values and the reproducibility of the measurements.

Calibration Curve: Establishing the relationship between the instrument response and known
concentrations of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be
reliably quantified.

Stability: Assessing the stability of the analyte in plasma under various storage and handling
conditions.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the pharmacokinetic

evaluation of novel NS5A inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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